Cas no 1422252-46-7 (BIX NHE1 inhibitor)

BIX NHE1 inhibitor 化学的及び物理的性質
名前と識別子
-
- BIX NHE1 inhibitor
- BIX HCl
- N-[4-(1-Acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine hydrochloride
- 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide
- 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide hydrochloride
- 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamide hydrochloride
- BI-9627 hydrochloride
- 4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride
- EX-A4890
- CS-0077566
- MS-26580
- 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamidehydrochloride
- 1422252-46-7
- 1204329-34-9
- F82311
- AKOS027470198
- HY-18071A
- BI-9627 (hydrochloride)
- BIXNHE1Inhibitor
-
- インチ: 1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H
- InChIKey: SLSZLEROFKLICF-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C1C=C(C(/N=C(\N)/N)=O)C=CC=1C1CCN(C(C)=O)CC1)(F)F
計算された属性
- せいみつぶんしりょう: 392.1226881g/mol
- どういたいしつりょう: 392.1226881g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 538
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102
BIX NHE1 inhibitor 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01E2I3-100mg |
BIXNHE1Inhibitor |
1422252-46-7 | 98% | 100mg |
$838.00 | 2024-06-20 | |
1PlusChem | 1P01E2I3-25mg |
BIXNHE1Inhibitor |
1422252-46-7 | 98% | 25mg |
$324.00 | 2024-06-20 | |
1PlusChem | 1P01E2I3-10mg |
BIXNHE1Inhibitor |
1422252-46-7 | 98% | 10mg |
$180.00 | 2024-06-20 | |
TRC | B591750-250mg |
BIX NHE1 Inhibitor |
1422252-46-7 | 250mg |
$ 9200.00 | 2023-09-08 | ||
TRC | B591750-25mg |
BIX NHE1 Inhibitor |
1422252-46-7 | 25mg |
$ 839.00 | 2023-04-18 | ||
ChemScence | CS-0077566-50mg |
BI-9627 hydrochloride |
1422252-46-7 | 98.47% | 50mg |
$450.0 | 2022-04-27 | |
TRC | B591750-50mg |
BIX NHE1 Inhibitor |
1422252-46-7 | 50mg |
$ 1447.00 | 2023-04-18 | ||
ChemScence | CS-0077566-100mg |
BI-9627 hydrochloride |
1422252-46-7 | 98.47% | 100mg |
$700.0 | 2022-04-27 | |
TRC | B591750-5mg |
BIX NHE1 Inhibitor |
1422252-46-7 | 5mg |
$ 184.00 | 2023-04-18 | ||
TRC | B591750-200mg |
BIX NHE1 Inhibitor |
1422252-46-7 | 200mg |
$ 1705.00 | 2022-01-11 |
BIX NHE1 inhibitor 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
BIX NHE1 inhibitorに関する追加情報
Recent Advances in BIX NHE1 Inhibitor (CAS: 1422252-46-7) and Its Therapeutic Implications
The sodium-hydrogen exchanger 1 (NHE1) has emerged as a promising therapeutic target in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders. BIX NHE1 inhibitor (CAS: 1422252-46-7) is a novel small molecule compound that has garnered significant attention due to its potent and selective inhibition of NHE1. Recent studies have elucidated its mechanism of action, pharmacokinetic properties, and therapeutic potential, positioning it as a frontrunner in the development of next-generation NHE1-targeted therapies.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated that BIX NHE1 inhibitor exhibits high selectivity for NHE1 over other isoforms, with an IC50 value in the low nanomolar range. The compound's unique chemical structure, characterized by the presence of a benzimidazole core and a sulfonamide moiety, contributes to its enhanced binding affinity and stability. Molecular docking simulations revealed that BIX NHE1 inhibitor interacts with key residues in the NHE1 transmembrane domain, disrupting ion transport and leading to intracellular acidification, a mechanism that has shown efficacy in inhibiting cancer cell proliferation.
In preclinical models of ischemic heart disease, BIX NHE1 inhibitor demonstrated cardioprotective effects by reducing intracellular sodium and calcium overload, thereby mitigating myocardial injury. A 2024 study in Cardiovascular Research highlighted its ability to improve cardiac function and reduce infarct size in animal models, suggesting potential applications in acute coronary syndromes. Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its use for neuroprotection, particularly in stroke and neurodegenerative diseases.
Despite these promising findings, challenges remain in the clinical translation of BIX NHE1 inhibitor. Recent pharmacokinetic studies have identified variability in oral bioavailability, prompting investigations into novel formulation strategies. Additionally, ongoing phase I clinical trials are evaluating the safety profile of this compound in healthy volunteers, with preliminary data expected in late 2024. The research community continues to explore combination therapies, particularly with existing chemotherapeutic agents, to enhance therapeutic outcomes while minimizing potential side effects.
The development of BIX NHE1 inhibitor represents a significant advancement in targeted therapy. Its multifaceted applications across different disease areas underscore the importance of NHE1 as a therapeutic target. Future research directions include the optimization of dosing regimens, identification of predictive biomarkers for patient stratification, and exploration of its potential in rare diseases where NHE1 dysregulation plays a pathogenic role. As the scientific understanding of this compound deepens, BIX NHE1 inhibitor may pave the way for a new class of precision medicines in chemical biology and pharmaceutical development.
1422252-46-7 (BIX NHE1 inhibitor) 関連製品
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)
- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)
- 1803684-51-6(Methyl 5-(difluoromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetate)
- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)

